(5E)-2-(4-benzylpiperazin-1-yl)-5-[2-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one
CAS No.:
Cat. No.: VC9769634
Molecular Formula: C24H25N3O2S
Molecular Weight: 419.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H25N3O2S |
|---|---|
| Molecular Weight | 419.5 g/mol |
| IUPAC Name | (5E)-2-(4-benzylpiperazin-1-yl)-5-[(2-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one |
| Standard InChI | InChI=1S/C24H25N3O2S/c1-2-16-29-21-11-7-6-10-20(21)17-22-23(28)25-24(30-22)27-14-12-26(13-15-27)18-19-8-4-3-5-9-19/h2-11,17H,1,12-16,18H2/b22-17+ |
| Standard InChI Key | SJUFHHHMFSIZPT-OQKWZONESA-N |
| Isomeric SMILES | C=CCOC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCN(CC3)CC4=CC=CC=C4 |
| SMILES | C=CCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCN(CC3)CC4=CC=CC=C4 |
| Canonical SMILES | C=CCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCN(CC3)CC4=CC=CC=C4 |
Introduction
The compound (5E)-2-(4-benzylpiperazin-1-yl)-5-[2-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one is a heterocyclic organic molecule with significant potential in medicinal chemistry. It belongs to the class of thiazolone derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores its chemical structure, synthesis, characterization, and potential applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
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Formation of the Thiazolone Core:
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The thiazolone ring is synthesized via cyclization reactions involving thiourea derivatives and α-halo ketones.
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Benzylidene Substitution:
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The introduction of the benzylidene group occurs through condensation reactions between aldehydes and thiazolone intermediates under basic conditions.
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Piperazine Functionalization:
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The piperazine moiety is incorporated by nucleophilic substitution using benzyl halides or similar reagents.
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Allyloxy Group Addition:
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The allyloxy substituent is introduced via etherification reactions using allyl bromide or chloride in the presence of a base.
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Characterization
The compound's structure and purity are confirmed using advanced analytical techniques:
| Technique | Purpose | Key Observations |
|---|---|---|
| NMR Spectroscopy (1H/13C) | Identifies hydrogen and carbon environments. | Chemical shifts consistent with aromatic and thiazolone protons. |
| Mass Spectrometry (MS) | Determines molecular weight and fragmentation. | Confirms molecular weight of 381.49 g/mol. |
| Infrared Spectroscopy (IR) | Detects functional groups via vibrational modes. | Peaks for C=O (thiazolone), C=C (benzylidene), and C-N (piperazine). |
| X-ray Crystallography | Resolves three-dimensional structure. | Reveals planar conformation of the benzylidene group. |
Biological Activities
Preliminary studies suggest that thiazolone derivatives exhibit diverse pharmacological properties due to their ability to interact with multiple biological targets.
Potential Applications:
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Antimicrobial Activity:
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The compound may inhibit bacterial or fungal growth by targeting cell wall synthesis or enzyme activity.
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Anticancer Properties:
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The conjugated benzylidene group could facilitate interactions with DNA or enzymes involved in cancer cell proliferation.
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Anti-inflammatory Effects:
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Piperazine derivatives are known to modulate inflammatory pathways, potentially reducing cytokine production.
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Mechanism of Action:
The exact mechanism remains under investigation but may involve:
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Binding to enzyme active sites.
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Disrupting protein-protein interactions.
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Modulating receptor activity in cellular pathways.
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